![molecular formula C9H13N3O B2982109 4-(6-Methylpyrimidin-4-yl)morpholine CAS No. 98960-84-0](/img/structure/B2982109.png)
4-(6-Methylpyrimidin-4-yl)morpholine
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Description
4-(6-Methylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.223. It is a derivative of morpholine, which is a six-membered heterocyclic compound containing both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholines, including 4-(6-Methylpyrimidin-4-yl)morpholine, has been a topic of significant research. Morpholines are frequently synthesized from 1,2-amino alcohols and their derivatives . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
Morpholine, the parent compound of 4-(6-Methylpyrimidin-4-yl)morpholine, is known to exist in a chair form with the N-H bond arranged in axial and equatorial conformations . The morpholine motif in 4-(6-Methylpyrimidin-4-yl)morpholine would be expected to have a similar structure.Safety and Hazards
Future Directions
While specific future directions for 4-(6-Methylpyrimidin-4-yl)morpholine are not explicitly stated in the retrieved sources, there is ongoing research into the synthesis and applications of morpholine derivatives . This suggests that 4-(6-Methylpyrimidin-4-yl)morpholine could also be a subject of future research.
properties
IUPAC Name |
4-(6-methylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCMQAQWALQLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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